molecular formula C9H8N2O2 B3191590 2-Methyl-7-nitro-1H-indole CAS No. 55899-46-2

2-Methyl-7-nitro-1H-indole

Cat. No. B3191590
CAS RN: 55899-46-2
M. Wt: 176.17 g/mol
InChI Key: YUDQGXUXUKTOMZ-UHFFFAOYSA-N
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Description

It belongs to the indole family, which is a significant class of compounds found in natural products and drugs. Indoles play essential roles in cell biology and exhibit various biologically vital properties .


Synthesis Analysis

The synthesis of 2-Methyl-7-nitro-1H-indole involves several steps. For instance, the Japp–Klingemann reaction of phenyldiazonium chloride and 2-hydroxymethylene-5-methylcyclohexanone leads to hydrazine, which then undergoes Fischer indole synthesis to yield 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .


Molecular Structure Analysis

The molecular formula of 2-Methyl-7-nitro-1H-indole is C9H9N, and its molecular weight is approximately 131.17 g/mol. The compound features an indole ring with a methyl group at position 2 and a nitro group at position 7 .


Chemical Reactions Analysis

While there are various reactions involving indoles, one example is the synthesis of 4-bromo-3-nitro-1-bromomethylbenzene from 2-methyl-7-nitro-1H-indole. These reactions are essential for constructing complex molecular architectures and exploring novel methods of synthesis .

properties

IUPAC Name

2-methyl-7-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-5-7-3-2-4-8(11(12)13)9(7)10-6/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDQGXUXUKTOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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